N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a triazine ring connected via a sulfanyl-acetamide linkage
Properties
Molecular Formula |
C21H16N4OS |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4OS/c26-20(23-18-12-6-10-15-7-4-5-11-17(15)18)14-27-21-22-13-19(24-25-21)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,26) |
InChI Key |
UEFOUUPSUXXVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol compound with the triazine derivative.
Attachment of the Naphthalene Ring: The final step involves the acylation of the naphthalene ring with the sulfanyl-acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and various bases or acids can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanamide
- N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propionamide
Uniqueness
N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
